molecular formula C19H22N2O2S B5304436 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B5304436
M. Wt: 342.5 g/mol
InChI Key: AJALIQURVKHWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This spirocyclic compound has a unique structure that makes it a promising candidate for drug discovery and development.6]undecan-9-one.

Mechanism of Action

The mechanism of action of 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not yet fully understood. However, several studies have suggested that it may act by inhibiting the activity of specific enzymes involved in cancer cell proliferation and bacterial cell growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one have been extensively studied. It has been reported to exhibit low toxicity towards normal cells, indicating its potential as a selective anticancer agent. Additionally, it has been shown to have a broad-spectrum antibacterial activity, making it a promising candidate for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments include its potent activity against cancer cells and bacteria, low toxicity towards normal cells, and its unique spirocyclic structure. However, the limitations of using this compound include its complex synthesis method, limited availability, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods.
3. Evaluation of the potential of this compound as a drug candidate for the treatment of cancer and bacterial infections.
4. Investigation of the structure-activity relationship of this compound to optimize its pharmacological properties.
5. Exploration of the potential of this compound in other scientific research applications, such as material science and catalysis.
Conclusion:
In conclusion, 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a promising compound with potential applications in various scientific research fields. Its unique spirocyclic structure, potent activity against cancer cells and bacteria, and low toxicity towards normal cells make it a promising candidate for drug discovery and development. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of 8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 2-phenyl-4-chloromethyl-1,3-thiazole with 1-amino-8-hydroxy-3,6-dioxaoctane in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux conditions to obtain the desired product. Several modifications to this method have been reported in the literature, including the use of different bases, solvents, and reaction conditions.

Scientific Research Applications

8-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery and development. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has shown potential as an antibacterial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

9-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-17-7-9-19(8-4-12-23-19)10-11-21(17)13-16-14-24-18(20-16)15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJALIQURVKHWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CSC(=N3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Phenyl-1,3-thiazol-4-YL)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

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